molecular formula C20H22F3N3O B5316676 N-(2-methylphenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide

N-(2-methylphenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide

Cat. No.: B5316676
M. Wt: 377.4 g/mol
InChI Key: WYSVYXMCRSYRRU-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide is a complex organic compound with a unique structure that includes a piperazine ring substituted with a trifluoromethyl group and an acetamide moiety

Properties

IUPAC Name

N-(2-methylphenyl)-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3O/c1-15-5-2-3-8-18(15)24-19(27)14-25-9-11-26(12-10-25)17-7-4-6-16(13-17)20(21,22)23/h2-8,13H,9-12,14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSVYXMCRSYRRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization with the trifluoromethyl group. The acetamide moiety is then introduced through acylation reactions. Common reagents used in these reactions include trifluoromethyl iodide, piperazine, and acetic anhydride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the compound is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(2-methylphenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)-2-furyl)propanamide
  • N-(4-cyano-3-trifluoromethylphenyl)methylacrylamide
  • N-phenyl-bis(trifluoromethanesulfonimide)

Uniqueness

N-(2-methylphenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group and piperazine ring makes it particularly interesting for medicinal chemistry applications, as these features can enhance the compound’s pharmacokinetic and pharmacodynamic profiles .

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